![molecular formula C16H20N4O2 B1446537 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid CAS No. 1610377-00-8](/img/structure/B1446537.png)
1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid
Overview
Description
1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid (CAS Number: 1610377-00-8) is a novel chemical compound with potential applications in various fields. Its molecular formula is C16H20N4O2 , and it has a molecular weight of 300.36 g/mol . The compound’s IUPAC name reflects its complex structure, which includes a fused pyrazinoindazole ring system and a piperidine carboxylic acid moiety.
Physical And Chemical Properties Analysis
Scientific Research Applications
Piperidine Carboxylic Acid Derivatives and Adhesion Molecule Inhibition
- Research Overview : Piperidine carboxylic acid derivatives, including compounds similar to 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid, have been evaluated for their ability to inhibit adhesion molecules like ICAM-1. These inhibitors demonstrated potent activities in various inflammatory models, showing promise for therapeutic applications in inflammation and arthritis (Kaneko et al., 2004).
Synthesis and Applications of Piperazine Derivatives
- Research Overview : Studies have focused on the synthesis of piperazine derivatives from piperidine-3-carboxylic acids. These compounds have potential applications in various chemical reactions and could serve as building blocks for more complex molecules (Clark & Elbaum, 2007).
Aurora Kinase Inhibitors
- Research Overview : Certain piperidine carboxylic acid derivatives have been explored as Aurora kinase inhibitors, indicating potential applications in cancer treatment. These compounds may inhibit Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Novel Ofloxacin Derivatives and Antimycobacterial Activity
- Research Overview : Novel 9-fluoro-2,3-dihydro-8,10-(mono/di-sub)-3-methyl-8-nitro-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acids, derived from similar structures, showed significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, indicating potential use in treating mycobacterial infections (Dinakaran et al., 2008).
CGRP Receptor Inhibitors
- Research Overview : Compounds structurally related to 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid have been studied as CGRP receptor antagonists. These studies include the development of efficient synthetic methods for potential drug substances targeting migraine and other CGRP-related disorders (Cann et al., 2012).
properties
IUPAC Name |
1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(22)11-4-3-8-19(10-11)15-14-12-5-1-2-6-13(12)18-20(14)9-7-17-15/h7,9,11H,1-6,8,10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGWDKUGXPSWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCCC(C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134029 | |
Record name | 3-Piperidinecarboxylic acid, 1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid | |
CAS RN |
1610377-00-8 | |
Record name | 3-Piperidinecarboxylic acid, 1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.